7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic compound that belongs to the class of chromones, which are characterized by their bicyclic structure containing a benzopyran moiety. This compound has garnered attention due to its potential pharmacological properties and applications in medicinal chemistry. The molecular formula for this compound is C24H28N2O6, and its molecular weight is approximately 440.496 g/mol .
The synthesis of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxyacetophenone with various piperazine derivatives in the presence of suitable reagents such as potassium carbonate and diisopropylethylamine. The process often requires heating under controlled conditions and may involve purification steps such as column chromatography to isolate the desired product .
The molecular structure of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one can be represented using various chemical notation systems:
InChI=1S/C24H28N2O6/c1-16-23(32-21-6-4-3-5-20(21)30-2)22(29)17-7-8-19(28)18(24(17)31-16)15-26-11-9-25(10-12-26)13-14-27/h3-8,27-28H,9-15H2,1-2H3
This indicates a complex structure with multiple functional groups, including hydroxyl (-OH), ether (-O), and amine (-NH) groups.
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)OC4=CC=CC=C4OC
The compound can undergo various chemical reactions typical of chromone derivatives, including:
Reactions are generally performed under inert atmospheres to prevent oxidation and may require specific catalysts or reagents to facilitate transformations.
The mechanism of action for 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one is not fully elucidated but is hypothesized to involve interactions with biological targets such as receptors or enzymes in the body. The piperazine group may enhance binding affinity to specific receptors, potentially leading to therapeutic effects.
Research indicates that compounds with similar structures exhibit activities such as anti-inflammatory, anti-cancer, or neuroprotective effects, suggesting that this compound may share similar pharmacological properties .
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one has potential applications in:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: